molecular formula C21H25N5O3S B12146531 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12146531
M. Wt: 427.5 g/mol
InChI Key: RUMRGSSZBACPPJ-UHFFFAOYSA-N
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Description

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic and aliphatic substituents

Preparation Methods

The synthesis of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl and aromatic groups. Common synthetic routes may involve the use of starting materials such as substituted anilines, alkyl halides, and thiols. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfanyl-containing molecules. Compared to these, 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O3S/c1-4-28-18-11-6-5-10-17(18)23-19(27)13-30-21-25-24-20(26(21)22)15-8-7-9-16(12-15)29-14(2)3/h5-12,14H,4,13,22H2,1-3H3,(H,23,27)

InChI Key

RUMRGSSZBACPPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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